2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound with a molecular formula of C5H5N5O and a molecular weight of 151.13 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One efficient and regioselective one-step procedure involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This method provides a straightforward approach to obtaining the desired compound with high yield and purity.
Chemical Reactions Analysis
2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promising results as an anti-epileptic agent and as an inhibitor of influenza virus RNA polymerase .
Mechanism of Action
The mechanism of action of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, its anti-epileptic activity is attributed to its ability to modulate the activity of neurotransmitter receptors in the brain . The compound’s inhibitory effect on influenza virus RNA polymerase is due to its interference with the polymerase’s ability to form functional subunit heterodimers .
Comparison with Similar Compounds
2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be compared to other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features and biological activities but differ in their specific molecular interactions and pharmacological profiles. The unique structure of this compound allows it to exhibit distinct properties and applications, making it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
2-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-4-8-5-7-2-1-3(11)10(5)9-4/h1-2H,(H3,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQIBELYMDQGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2N=C(NN2C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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